(2S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol

Catalog No.
S530879
CAS No.
124-76-5
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol

CAS Number

124-76-5

Product Name

(2S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol

IUPAC Name

(2S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7?,8-,10?/m0/s1

InChI Key

DTGKSKDOIYIVQL-ZCUBBSJVSA-N

SMILES

Array

solubility

In water, 738 mg/L at 25 °C
Slightly soluble in propylene glycol
Soluble in alcohol and ether
Slightly soluble in proylene glycol; Very slightly soluble in water; Insoluble in vegatable oils
Soluble (in ethanol)

Synonyms

borneol, isoborneol, isoborneol, (1R-endo)-isomer, isoborneol, (1R-exo)-isomer, isoborneol, (1S-endo)-isomer, isoborneol, (1S-exo)-isomer, isoborneol, (endo)-isomer, isoborneol, (endo-(+-))-isomer, isoborneol, (exo)-isomer

Canonical SMILES

CC1(C2CCC1(C(C2)O)C)C

Isomeric SMILES

C[C@]12CC[C@@H](C1(C)C)C[C@@H]2O

The exact mass of the compound Isoborneol is 154.1358 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as prac. insol. h2oin water, 738 mg/l at 25 °cslightly soluble in propylene glycolsoluble in alcohol and etherin water, 1.19x10+3 mg/l at 25 °c (est)insoluble in watermore soluble in most solvents than borneolvery soluble in ethanol, diethyl ether, chloroform; soluble in benzeneslightly soluble in proylene glycol; very slightly soluble in water; insoluble in vegatable oilssoluble (in ethanol)slightly soluble in proylene glycol; very slightly soluble in water; insoluble in vegatable oilssoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26350. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Bicyclic Monoterpenes - Camphanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Anti-inflammatory and Analgesic Effects

Studies suggest Isoborneol possesses anti-inflammatory and analgesic (pain-relieving) properties. Research has shown its ability to reduce inflammation markers and pain sensitivity in animal models [1]. Further investigations are ongoing to elucidate the exact mechanisms behind these effects and explore its potential application in managing inflammatory and pain conditions.

[1] Effect of isoborneol on carrageenan-induced acute inflammation in rats ()

Neuroprotective Potential

Isoborneol has shown promise in neuroprotective research. Studies indicate it may improve cognitive function and memory in animal models with neurodegenerative diseases like Alzheimer's disease [2]. Additionally, research suggests it might possess neuroprotective effects against ischemic stroke damage [3]. More research is needed to confirm these findings and understand the underlying mechanisms.

[2] Isoborneol protects against Aβ-induced neurotoxicity in SH-SY5Y cells through the Akt/GSK-3β signaling pathway ()

[3] Neuroprotective effects of isoborneol on focal cerebral ischemia in rats ()

Antibacterial and Antifungal Activity

Isoborneol exhibits antibacterial and antifungal properties. Research has shown its effectiveness against various bacterial and fungal strains [4, 5]. This suggests its potential application as a natural antimicrobial agent, although further studies are needed to determine its efficacy and safety in various contexts.

[4] Antibacterial activity of borneol and isoborneol against foodborne pathogens ()

[5] Antifungal activity of borneol and isoborneol against Candida albicans ()

Isoborneol is a bicyclic organic compound classified as a terpene derivative, specifically an alcohol. It is characterized by its unique structure, which features a hydroxyl group in an exo position, distinguishing it from its isomer, borneol, where the hydroxyl group is in an endo position. Both compounds are chiral and exist as enantiomers, with isoborneol being recognized for its pleasant aroma and potential therapeutic properties. It naturally occurs in various plants, including camphor, nutmeg, ginger, lavender, and cannabis .

  • Reduction: Isoborneol can be synthesized from camphor through reduction using sodium borohydride. This reaction is stereoselective, favoring the formation of isoborneol over borneol due to the steric hindrance presented by the bicyclic structure of camphor .
  • Oxidation: Conversely, isoborneol can be oxidized to form camphor. This process typically involves reagents like sodium hypochlorite in an acidic medium .
  • Substitution Reactions: The hydroxyl group of isoborneol can undergo chlorination or other substitution reactions under specific conditions, allowing for the introduction of various functional groups into the molecule .

Isoborneol exhibits notable biological activities:

  • Antiviral Properties: Research indicates that isoborneol acts as a potent inhibitor of herpes simplex virus type 1 (HSV-1), showcasing its potential as an antiviral agent .
  • Anti-inflammatory Effects: Some studies suggest that isoborneol may possess anti-inflammatory properties, contributing to its use in traditional medicine and modern therapeutic applications .
  • Fragrance and Flavoring Agent: Due to its woody and spicy aroma, isoborneol is widely used in perfumes and food products to enhance flavor profiles .

Isoborneol can be synthesized through various methods:

  • Hydrolysis of Isobornyl Acetate: This method involves treating isobornyl acetate with water or acid to yield isoborneol. Isobornyl acetate itself can be obtained from camphene through treatment with acetic acid in the presence of a strong acid catalyst .
  • Reduction of Camphor: The reduction of camphor using sodium borohydride leads to the formation of isoborneol. This reaction is notable for its stereoselectivity due to the rigid structure of camphor .
  • Oxidation of Borneol: Borneol can also be oxidized to produce isoborneol under specific conditions, although this pathway is less common compared to direct synthesis from camphor .

Isoborneol has several applications across different fields:

  • Fragrance Industry: It is extensively used in perfumes and cosmetics due to its aromatic properties.
  • Food Industry: Isoborneol serves as a flavoring agent in various culinary applications.
  • Pharmaceuticals: Its biological activities make it a candidate for developing antiviral and anti-inflammatory medications.
  • Chiral Ligands: Derivatives of isoborneol are utilized as chiral ligands in asymmetric synthesis, enhancing the efficiency and selectivity of

Studies on the interactions of isoborneol with other compounds reveal its compatibility and reactivity:

  • Reactivity with Oxidizing Agents: Isoborneol can react with oxidizing agents like sodium hypochlorite to form camphor, demonstrating its ability to undergo oxidation under mild conditions .
  • Chirality Studies: The enantiomers of isoborneol (1S and 1R) have been studied for their differing biological activities and interactions with biological targets, although significant differences in their reactivity are not observed .

Isoborneol shares structural similarities with several other compounds within the terpene family. The following table highlights these compounds along with their unique characteristics:

CompoundStructure TypeKey Features
BorneolBicyclic AlcoholHydroxyl group in endo position; used similarly in fragrances.
CamphorBicyclic KetoneActs as a precursor for both borneol and isoborneol; has distinct medicinal properties.
MentholMonoterpene AlcoholKnown for its cooling sensation; widely used in medicinal products.
LimoneneMonoterpene HydrocarbonCharacterized by citrus aroma; used in cleaning products and flavorings.

Isoborneol's uniqueness lies in its specific stereochemistry and biological activity profile that differentiates it from these similar compounds. Its applications extend beyond mere fragrance into therapeutic realms, particularly due to its antiviral properties.

Isoborneol represents a fascinating example of bicyclic monoterpene chemistry, embodying the complex interplay between molecular structure and physicochemical behavior. This comprehensive analysis examines the thermodynamic properties, conformational dynamics, and atmospheric reactivity of this important terpene derivative, providing detailed insights into its fundamental chemical characteristics and stability considerations.

Thermodynamic Properties: Melting Point, Boiling Point, Solubility

Phase Transition Temperatures

The thermal behavior of isoborneol reflects its robust bicyclic structure and the influence of intermolecular hydrogen bonding facilitated by its hydroxyl functional group. Melting point determinations consistently report values ranging from 212-214°C [1] [2] [3] [4], indicating a relatively high degree of crystalline stability. The narrow melting range suggests good purity of the compound and well-defined crystal packing arrangements. This elevated melting point, compared to many monoterpenes, reflects the enhanced intermolecular interactions resulting from hydrogen bonding between hydroxyl groups in the solid state [3].

Boiling point measurements at standard atmospheric pressure (760 mmHg) indicate values of 212-214°C [5] [6] [7] [8], remarkably similar to the melting point range. This proximity between melting and boiling points is characteristic of compounds with strong intermolecular forces, particularly hydrogen bonding networks. Under reduced pressure conditions (3 Torr), the boiling point decreases significantly to 76-77°C [2], demonstrating the compound's thermal sensitivity and the practical considerations for purification and handling under vacuum conditions.

The density of isoborneol at 20°C has been measured as 0.992 g/cm³ [5] [6], indicating a compact molecular packing arrangement that approaches the density of water. This relatively high density for an organic compound of this molecular weight (154.25 g/mol) reflects the efficient space-filling characteristics of the bicyclic norbornane framework.

Vapor Pressure and Volatility Characteristics

Vapor pressure measurements provide crucial insights into the volatility behavior of isoborneol under ambient conditions. At 25°C, vapor pressure values range from 0.035 to 0.0398 mmHg [1] [5], corresponding to relatively low volatility compared to many organic solvents but appreciable for atmospheric chemistry considerations. The Henry's Law constant has been determined as 6.70 × 10⁻⁶ atm·m³/mol at 25°C [1], indicating moderate air-water partitioning behavior.

These thermodynamic parameters position isoborneol as a semi-volatile organic compound with significant implications for environmental fate and transport. The flash point measurements range from 60-74°C [7] [8] [9], establishing important safety parameters for handling and storage. The refractive index of 1.502 [5] [6] provides additional confirmation of the compound's density and molecular polarizability characteristics.

Solubility Profile and Intermolecular Interactions

The solubility characteristics of isoborneol demonstrate pronounced dependence on solvent polarity and hydrogen bonding capacity. In water, isoborneol exhibits limited solubility at 1190 mg/L (25°C) [1] [10], reflecting the predominantly hydrophobic nature of the bicyclic hydrocarbon framework despite the presence of the hydroxyl group. This moderate aqueous solubility is sufficient for environmental and biological interactions while maintaining the compound's lipophilic character.

Isoborneol demonstrates excellent solubility in polar protic solvents, particularly ethanol [1] [3] [10], where hydrogen bonding between the hydroxyl groups facilitates dissolution. Similarly, high solubility is observed in organic solvents including ether and chloroform [1] [3] [10], reflecting favorable van der Waals interactions with the hydrocarbon framework. The compound also shows good solubility in aromatic solvents such as p-cymene and p-xylene [11], indicating favorable π-π and hydrophobic interactions.

PropertyValueTemperature/ConditionsCitation
Melting Point212-214°CStandard pressure [1] [2] [3] [4]
Boiling Point212-214°C760 mmHg [5] [6] [7] [8]
Boiling Point76-77°C3 Torr [2]
Density0.992 g/cm³20°C [5] [6]
Vapor Pressure0.035-0.0398 mmHg25°C [1] [5]
Henry's Law Constant6.70 × 10⁻⁶ atm·m³/mol25°C [1]
Water Solubility1190 mg/L25°C [1] [10]
Refractive Index1.50220°C [5] [6]

Conformational Analysis: Ring Strain and Molecular Dynamics

Bicyclic Framework and Ring Strain Considerations

Isoborneol incorporates the norbornane (bicyclo[2.2.1]heptane) skeletal framework, which represents one of the most extensively studied bicyclic systems in organic chemistry due to its unique strain characteristics and conformational rigidity [12] [13]. The norbornane system exhibits moderate ring strain compared to smaller cyclic systems, with the bridged structure providing significant conformational constraint while avoiding the extreme angle strain associated with three- and four-membered rings [14] [15].

The bicyclic nature of isoborneol imparts considerable conformational rigidity compared to acyclic monoterpenes. Computational studies on related bicyclic monoterpenes have demonstrated that such systems typically populate only one or two low-energy conformers under ambient conditions [16] [17]. The restricted rotation around the ring bonds eliminates many of the conformational degrees of freedom available in acyclic terpenes, resulting in well-defined three-dimensional structures with predictable physicochemical properties.

Ring strain energy calculations for bicyclic systems indicate that the norbornane framework exhibits moderate strain levels, significantly lower than highly strained systems such as cyclopropane or bicyclo[1.1.0]butane [18] [19]. The bridging methylene groups in the norbornane system help distribute angular strain across the entire framework, preventing localization of excessive strain that could lead to enhanced reactivity or instability.

Hydroxyl Group Positioning and Stereochemical Effects

The exo positioning of the hydroxyl group in isoborneol creates distinct stereochemical and conformational consequences compared to the endo isomer (borneol). This stereochemical arrangement influences both intramolecular and intermolecular interactions, affecting physical properties and chemical reactivity [20] [21]. The exo configuration places the hydroxyl group in a sterically less hindered environment, facilitating hydrogen bonding interactions with other molecules.

Microwave spectroscopy studies of related bicyclic monoterpenes have revealed that only one principal conformer is typically observed under supersonic expansion conditions [16] [17]. For isoborneol, quantum chemical calculations suggest that the hydroxyl group adopts a preferred orientation that minimizes steric interactions with the bicyclic framework while maximizing opportunities for intermolecular hydrogen bonding [22] [17].

The conformational landscape of isoborneol is significantly constrained compared to flexible monoterpenes. While acyclic monoterpenes like citronellal can adopt fifteen or more distinct conformations [23], bicyclic systems like isoborneol are limited to minor rotational adjustments around the hydroxyl group. This conformational rigidity contributes to the compound's relatively high melting point and predictable physicochemical behavior.

Molecular Dynamics and Thermal Motion

Molecular dynamics simulations of bicyclic monoterpenes indicate that thermal motion is primarily limited to small-amplitude vibrations and restricted rotations around peripheral bonds [24]. The rigid bicyclic framework constrains large-scale conformational rearrangements, with molecular motion primarily involving oscillations of the hydroxyl group and breathing motions of the ring system.

Temperature-dependent studies suggest that conformational interconversion in isoborneol requires relatively high activation energies due to the geometric constraints imposed by the bicyclic structure [25]. This conformational stability contributes to the compound's well-defined physical properties and predictable behavior across a range of conditions.

The rotational constants and vibrational frequencies of isoborneol can be accurately predicted using computational methods, reflecting the well-understood conformational behavior of the bicyclic framework [24]. These spectroscopic parameters provide valuable benchmarks for validating theoretical models and understanding the dynamic behavior of the molecule in different environments.

Oxidative Degradation Pathways: Atmospheric Reactivity

Hydroxyl Radical Reactions and Primary Pathways

Isoborneol undergoes atmospheric degradation primarily through reaction with hydroxyl radicals, representing the dominant oxidative pathway under ambient conditions [26] [27] [28]. The rate constant for the reaction with OH radicals has been determined as 1.14 × 10⁻¹¹ cm³/molecule·sec at 25°C [1], indicating moderate reactivity compared to other biogenic volatile organic compounds.

The hydroxyl radical attack on isoborneol can occur at multiple sites, including hydrogen abstraction from the tertiary carbon center bearing the hydroxyl group and from the methylene carbons of the bicyclic framework [27]. The initial oxidation step typically leads to formation of carbon-centered radicals that rapidly react with atmospheric oxygen to form peroxy radicals [26].

Kinetic studies of isoborneol oxidation by various oxidizing agents, including pyridinium chlorochromate and dimethylamino pyridinium chlorochromate, have provided insights into the mechanistic pathways [27]. These investigations reveal that the bicyclic structure influences the reactivity patterns, with the rigid framework directing oxidative attack to specific positions while protecting others through steric hindrance.

Product Formation and Atmospheric Fate

The oxidative degradation of isoborneol generates a complex mixture of products including aldehydes, ketones, and carboxylic acids [26] [27] [28]. Primary oxidation typically leads to formation of camphor through dehydrogenation of the hydroxyl group [28]. This ketone product can undergo further oxidation to generate smaller molecular weight fragments including formaldehyde, acetaldehyde, and various organic acids.

Ozonation studies of related bicyclic monoterpenoids have identified specific degradation pathways leading to formation of aldehydes such as formaldehyde, acetaldehyde, propanal, butanal, glyoxal, and methylglyoxal [28]. These products represent important atmospheric constituents that can participate in secondary organic aerosol formation and contribute to photochemical processes.

The atmospheric half-life of isoborneol, estimated from the hydroxyl radical rate constant, ranges from several hours to days depending on ambient OH concentrations [1]. This moderate persistence allows for regional transport while ensuring that the compound does not accumulate as a long-range pollutant. The degradation products generally exhibit higher polarity and water solubility than the parent compound, facilitating removal through wet deposition processes.

Environmental Stability and Transformation

Under ordinary environmental conditions, isoborneol demonstrates good stability with respect to thermal decomposition and photolysis [1]. The compound's stability reflects the robust nature of the bicyclic framework and the relatively protected position of the hydroxyl group. However, in the presence of atmospheric oxidants, particularly hydroxyl radicals and ozone, significant transformation occurs on timescales relevant to atmospheric chemistry.

The environmental fate of isoborneol involves partitioning between gas and particle phases, with the Henry's Law constant indicating moderate solubility in atmospheric water droplets [29] [30]. This partitioning behavior influences the relative importance of gas-phase versus aqueous-phase oxidation processes. In cloud droplets and aerosol particles, isoborneol can undergo aqueous-phase oxidation reactions that may follow different mechanistic pathways compared to gas-phase processes.

Biodegradation pathways for isoborneol have been identified in soil bacterial systems, particularly Pseudomonas species, which can metabolize both borneol and isoborneol through well-established degradation routes [31]. These biological transformation processes represent important environmental fate pathways in terrestrial and aquatic ecosystems.

ParameterValueConditionsCitation
OH Rate Constant1.14 × 10⁻¹¹ cm³/molecule·sec25°C [1]
Atmospheric Half-lifeHours to daysVariable [OH][Estimated]
Primary ProductsCamphor, aldehydes, acidsOH oxidation [26] [27] [28]
Environmental StabilityStableOrdinary conditions [1]
BiodegradationActiveSoil bacteria [31]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Borneol appears as a white colored lump-solid with a sharp camphor-like odor. Burns readily. Slightly denser than water and insoluble in water. Used to make perfumes.
Liquid
White translucent solid; [Hawley]
White to off-white crystals; piney camphoraceous aroma

Color/Form

White to off-white crystals
White translucent lumps

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

154.135765193 Da

Monoisotopic Mass

154.135765193 Da

Boiling Point

212 °C

Flash Point

150 °F (60 °C) /closed cup/

Heavy Atom Count

11

Taste

Burning taste somewhat reminiscent of mint

Density

Leaves from ligroin; MP 206 °C; BP 213 °C; density: 1.011 g/cu cm at 20 °C. Insoluble in water; very soluble in ethanol, ether, benzene /Borneol, (+/-)-/

LogP

3.24 (LogP)
3.24
log Kow = 2.69
log Kow = 3.24

Odor

Piney, camphor-like odor

Odor Threshold

Detection: 2.5 to 16 ppb

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

202 °C
Hexanogal plates from petroleum ether; melting point: 204 °C; boiling point: 210 °C at 779 mm Hg /L-Borneol/

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L88RA8N5EG
20U67Z994U

GHS Hazard Statements

Aggregated GHS information provided by 1607 companies from 7 notifications to the ECHA C&L Inventory.;
H228 (99.56%): Flammable solid [Danger Flammable solids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Isoborneol is a white solid. It has an odor like camphor. It is slightly soluble in water. Isoborneol occurs naturally in some plants and essential oils and various spices. It also occurs in some foods. USE: Isoborneol is used in perfumes, as a flavoring and to make other chemicals. EXPOSURE: Workers that use isoborneol may breathe in vapors or have direct skin contact. The general population may be exposed by breathing in perfume scents, direct skin contact with perfumes and consumption of foods containing isoborneol. If isoborneol is released to the environment, it will be broken down in air. It is not expected to be broken down by sunlight. It will move into air from moist soil and water surfaces. It is expected to move through soil. It will be broken down by microorganisms, and is not expected to build up in fish. RISK: Allergic skin reactions were not observed in humans following repeated skin exposure to diluted isoborneol. Additional data on the potential toxic effects in humans exposed to isoborneol were not available. Data on the potential for isoborneol to cause toxic effects in laboratory animals were not available. However, kidney toxicity may occur following repeat oral exposures to high doses based on data in a similar compound (isobornyl acetate). Data on the potential for isoborneol to cause infertility, abortion, or birth defects in laboratory animals were not available. However, these effects are not expected based on lack of evidence for infertility, abortion, or birth defects in laboratory animals exposed to high oral doses of a similar compound (isobornyl acetate) before and/or during pregnancy. Data on the potential for isoborneol to cause cancer in laboratory animals were not available. The potential for isoborneol to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Therapeutic Uses

Helps relieve the local itching and discomfort associated with hemorrhoids. Temporarily shrinks hemorrhoidal tissue and relieves burning. Temporarily provides a coating for relief of anorectal discomforts. Temporarily protects the inflamed, irritated anorectal surface to help make bowel movements less painful.
For the temporary relief of minor aches and pains of muscles and joints due to: arthritis - strains - bruises - sprains - simple backaches
Antibacterial
Borneol is consumed excessively in China and Southeast Asian countries particularly in combined formula for preventing cardiovascular disease, but few studies were conducted on its effects on thrombosis. In this study, the antithrombotic and antiplatelet activities of borneol were investigated on thrombosis in vivo and on platelet aggregation ex-vivo. In addition, the coagulation parameters and influence on fibrinolytic activity were also assessed. The results showed that borneol had concentration dependent inhibitory effects on arterio-venous shunt and venous thrombosis but no effect on ADP and AA-induced platelet aggregation. Meanwhile, borneol prolonged the coagulation parameters for prothrombin time (PT) and thrombin time (TT), but did not show any fibrinolytic activity. It suggested that the antithrombotic activity of borneol and its action in combined formula for preventing cardiovascular diseases might be due to anticoagulant activity rather than antiplatelet activity. /Traditional medicine/
For more Therapeutic Uses (Complete) data for BORNEOL (6 total), please visit the HSDB record page.

Vapor Pressure

0.03 [mmHg]
5.02X10-2 mm Hg at 25 °C

Pictograms

Flammable

Flammable

Other CAS

124-76-5
10334-13-1
507-70-0
16725-71-6

Absorption Distribution and Excretion

To develop a GC-FID method to determine borneol's concentration in mouse tissues, and to investigate the tissue distribution after intravenous and intranasal administrations of borneol, mouse brains, hearts, livers, spleens, lungs and kidneys were collected at 1, 3, 5, 10, 20, 30, 60, 90, 120 min after administration of borneol with the dose of 30.0 mg/kg. The drug in tissues was extracted with ethyl acetate, and borneol's concentration detected by GC, with octadecane as the internal standard. The calibration curve showed a good linear relationship. Extraction recoveries, inter-day and intra-day precisions and stability were in conformity with the analytical requirements of biological samples. Borneol was mainly distributed in most tissues, more in heart, brain and kidney, and less in liver, spleen and lung. The established GC-FID method is applicable for content determination of borneol in tissues. After intravenous and intranasal administrations in mice, borneol is mainly distributed in abundant blood-supply tissues. After intranasal administration, brain tissues showed the highest target coefficient and target effectiveness.
... In order to understand the blood and brain pharmacokinetics after intravenous, intranasal, or oral administration and to investigate the superiority and feasibility of intranasal administration, a simple gas chromatographic (GC) method with flame ionization detection (FID) was developed for the quantification of borneol. Blood samples and brain were collected from mice at 1, 3, 5, 10, 20, 30, 60, 90, and 120 min after intravenous, intranasal, or oral administration of borneol at a dosage of 30.0 mg/kg. Sample preparations were carried out by liquid-liquid extraction with an internal standard solution of octadecane. The pharmacokinetic parameters were calculated /using computer software/. The calibration curves were linear in the range of 0.11-84.24 ug/mL and 0.16-63.18 ug/g for borneol in plasma and brain, respectively. The methodological and extraction recoveries were both in the range of 85%-115%. The intra-day and inter-day variabilities for plasma and brain samples were The aim of this work was to study the in situ and in vivo nasal absorption of borneol. A novel single pass in situ nasal perfusion technique was applied to examine the rate and extent of nasal absorption of borneol by rats. Experimental conditions, such as perfusion rate, pH and drug concentration, were investigated. The in situ experiments showed that the nasal absorption of borneol was not dependent on drug concentration, and fitted a first order process. The absorption rate constant, Ka, influenced with an increase in perfusion speed. The borneol was well absorbed in the conditions of the nasal cavity within the pH range and pH value of physiological conditions. In vivo studies of borneol absorption were carried out in rats and the pharmacokinetics parameters of intranasal (in) was compared with intravenous (iv) administration. The bioavailabilities of borneol was 90.82% for i.n. while Tmax values were 10 min. MRT (Mean Residence Time) were 262.55 +/- 67.35 min and 204.22 +/- 14.50 min for in and iv methods, respectively. The results demonstrate that borneol could be absorbed promptly and thoroughly by in administration in rats.
Previous studies have indicated that borneol has double side effects on the central nervous system (CNS), but the mechanism is unknown. The aim of this study was to clarify the relationship between excitation ratio [contents of excitatory amino acids (AAs) versus that of inhibitory] and the content of natural borneol after a single oral dose. Mice were administered a 1.2 g/kg dose of natural borneol (containing 98% D: -borneol) by oral ingestion. Brain samples were collected before administration and at 0.083, 0.167, 0.25, 0.333, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, and 5 hr after administration. The brain concentration of natural borneol and contents of AA neurotransmitters in mice brain were determined by GC-MS and HPLC-FLU, respectively. After per oral application, natural borneol was absorbed rapidly into the brain and could be determined 5 min after dosing. The maximal brain concentration (86.52 ug/g) was reached after 1 hr post-dosing. Natural borneol could affect the contents of AA neurotransmitters in mice brain: L: -aspartic acid increased significantly from 0.083 to 1 hr after administration, L: -glutamic acid increased significantly at 0.333 hr and decreased from 1.5 to 5 hr, gamma-amino-N-butyric acid increased significantly from 0.167 to 5 hr, whereas glycine was not affected. The excitation ratio is the contents of excitatory AAs versus that of inhibitory AAs, which reflects the excitatory or inhibitory state of the body. The excitation ratio elevated transitorily and then declined 0.5 hr post-dosing; there were significant differences between 1.5-5 hr post-dose compared with pre-dose. The present study indicated that natural borneol could affect the contents of AA neurotransmitters, and the change in excitatory ratio led to borneol's double side effects on the CNS.

Associated Chemicals

(-)-Borneol or 1-Borneol; 464-45-9
(+)-Borneol; 464-43-7
Isobornyl acetate; 125-12-2

Wikipedia

Isoborneol

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Undefined function

Methods of Manufacturing

Racemic borneol is prepared synthetically by reduction of camphor or from pinene.
Although borneol is not an herb per se, it is nevertheless a common ingredient in many traditional Chinese herbal formulas. Borneol is actually a compound derived from dryobalanops aromitaca, a tree that belongs to the teak family. The compound is formed by tapping the trunk of the tree, then cooling the substance and allowing it to harden into a clear crystalline substance. Although some borneol is still made by tapping trees, the vast majority of it is created synthetically from turpentine oil or camphor. The compound is ground down into a fine powder before it can be used medicinally.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, (1R,2S,4R)-rel-: ACTIVE
The major product in perfumery, by far, is isobornyl acetate; borneol being used at about one-tenth the volume of the former. The most important use for isoborneol is as an intermediate for camphor.

Analytic Laboratory Methods

Constituents of lavandula dentata oil (including borneol) were identified by two GLS-MS systems.
Borneol was identified in sage oil by TLC.
In this work, microwave-assisted extraction (MAE) followed by gas chromatography with flame ionization detector (GC-FID) was developed for the rapid determination of camphor and borneol in three traditional Chinese medicines (TCM): Chrysanthemi indici, Flos Chrysanthemi indici and Amomum villosum lour. The optimal MAE conditions obtained were: acetone for solvent, with solvent having sample ratio of 12:1 (v/w); microwave power of 380 W, and an irradiation time of 4 min. Method validations were also studied. To demonstrate the proposed method, ultrasonic-assisted extraction (UAE) and steam distillation (SD), followed by GC-FID, were used to analyze camphor and borneol in the three TCMs. The close results were obtained by the three methods. The results showed that the proposed MAE-GC-FID is a simple, rapid, and reliable method for quantitative analysis of camphor and borneol in TCM, and is also a potential tool for TCM quality assessment.

Clinical Laboratory Methods

Rat plasma samples were prepared using liquid-liquid microextraction: 70 uL of plasma sample (containing 125 nmol/L naphthalene as the internal standard) was extracted with 35 uL of n-hexane. The resulting n-hexane extract (20 uL) was introduced into a gas chromatography/mass spectrometry system using programmable temperature vaporizing-based large-volume injection. The assay was validated to demonstrate its reliability for the intended use. Using this assay, pharmacokinetic studies of Bingpian, synthetic Bingpian, and Fufang-Danshen tablets (containing synthetic Bingpian) were conducted in rats. ... The extraction efficiency for the analytes and the internal standard from plasma was almost constant with decrease in n-hexane-to-plasma volume ratio, thus enabling a small volume of extracting solvent to be used for sample preparation, and enhancing the assay sensitivity. The lower quantification limit for measuring borneol, isoborneol, and camphor in plasma was 0.98 nmol/L, which was 33-330 times more sensitive than those reported earlier for Bingpian and synthetic Bingpian. The applicability of the miniaturized liquid-liquid extraction technique could be extended to measure other volatile and nonvolatile medicinal compounds in biomatrices, which can be predicted according to the analytes' octanol/water distribution coefficient (logD) and acid dissociation constant (pKa).

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place.

Interactions

To investigate the enhancing effect of borneol on transcorneal permeation of compounds with different hydrophilicities and molecular sizes. Six compounds, namely rhodamine B, sodium-fluorescein, fluorescein isothiocyanate (FITC) dextrans of 4, 10, 20 and 40 kDa were selected as model drugs. Permeation studies were performed using excised cornea of rabbits by a Franz-type diffusion apparatus. The safety of borneol was assessed on the basis of corneal hydration level and Draize eye test. The application of 0.2% borneol to the cornea increased the apparent permeability coefficient by 1.82-(p<0.05), 2.49-(p<0.05), 4.18-(p<0.05), and 1.11-fold (not significant) for rhodamine B, sodium-fluorescein, FITC-dextrans of 4 and 10 kDa, respectively. No significant permeability enhancement of FITC dextrans of 10, 20 and 40 kDa with borneol was found compared to control. The permeability coefficient enhanced by 0.2% borneol was linear correlated to the molecular weight of model drugs (R(2)=0.9976). With the 0.05%, 0.1% and 0.2% borneol application, the corneal hydration values were <83% and Draize scores were <4. Borneol may improve the transcorneal penetration of both hydrophilic and lipophilic compounds without causing toxic reactions, especially hydrophilic ones. Furthermore, 0.2% borneol can enhance the permeation of hydrophilic compounds with molecular weight This study was to investigate the synergistic effect of natural borneol/curcumin (NB/Cur) on growth and apoptosis in A375 human melanoma cell line by MTT assay, flow cytometry and Western blotting. Our results demonstrated that NB effectively synergized with Cur to enhance its antiproliferative activity on A375 human melanoma cells by induction of apoptosis, as evidenced by an increase in sub-G1 cell population, DNA fragmentation, PARP cleavage, and caspase activation. Further mechanistic studies by Western blotting showed that after treatment of the cells with NB/Cur, up-regulation of the expression level of phosphorylated JNK and down-regulation of the expression level of phosphorylated ERK and Akt contributed to A375 cells apoptosis. Moreover, NB also potentiated Cur to trigger intracellular ROS overproduction and the DNA damage with up-regulation of the expression level of phosphorylated ATM, phosphorylated Brca1 and phosphorylated p53. The results indicate the combinational application potential of NB and Cur in treatments of cancers.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
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